Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-
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Overview
Description
Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis-: is an organic compound with the molecular formula C19H17FN2 . This compound is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to two benzenamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- typically involves the reaction of 4-fluorobenzaldehyde with benzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Similar structure but lacks the fluorophenyl group.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Contains additional methyl groups on the nitrogen atoms.
Benzenamine, 4,4’-[(4-chlorophenyl)methylene]bis-: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111153-62-9 |
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Molecular Formula |
C19H17FN2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C19H17FN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2 |
InChI Key |
GASLUCZZSPSQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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